molecular formula C15H14BrNO3 B5707713 3-bromo-N-(3,5-dimethoxyphenyl)benzamide

3-bromo-N-(3,5-dimethoxyphenyl)benzamide

Cat. No. B5707713
M. Wt: 336.18 g/mol
InChI Key: VQSORYKNKRYJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(3,5-dimethoxyphenyl)benzamide, also known as 3-Br-Dim-CO-NH-Ph, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been widely studied for its potential therapeutic applications, specifically in the field of cancer research.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3,5-dimethoxyphenyl)benzamide involves the inhibition of specific signaling pathways, such as the PI3K/Akt/mTOR and ERK pathways. This compound has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-(3,5-dimethoxyphenyl)benzamide has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and decrease cell migration and invasion. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-N-(3,5-dimethoxyphenyl)benzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This compound has also been found to be relatively non-toxic and well-tolerated in preclinical studies. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-bromo-N-(3,5-dimethoxyphenyl)benzamide. One potential direction is to further investigate its mechanism of action and identify specific targets for this compound. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound in vivo. Finally, future studies should explore the potential of combining 3-bromo-N-(3,5-dimethoxyphenyl)benzamide with other anti-cancer agents to enhance its efficacy.

Synthesis Methods

The synthesis of 3-bromo-N-(3,5-dimethoxyphenyl)benzamide involves the reaction of 3,5-dimethoxyaniline with 3-bromobenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline solid.

Scientific Research Applications

3-bromo-N-(3,5-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in the field of cancer research. Several studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of cancer cells by targeting specific signaling pathways.

properties

IUPAC Name

3-bromo-N-(3,5-dimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-13-7-12(8-14(9-13)20-2)17-15(18)10-4-3-5-11(16)6-10/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSORYKNKRYJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(3,5-dimethoxyphenyl)benzamide

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